molecular formula C12H18N4O B7771142 N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide

Cat. No.: B7771142
M. Wt: 234.30 g/mol
InChI Key: CGGJQGZFCGTJBF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride (CAS: 1987033-15-7) is a high-purity chemical compound with the molecular formula C12H19ClN4O and a molecular weight of 270.76 g/mol . This nicotinamide derivative features a piperazine substituent, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties. The compound is provided as the hydrochloride salt to enhance its stability and solubility for research applications. It is critical to note that this product is designated for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals . The structural motif of this compound, combining a nicotinamide core with a piperazine ring, makes it a valuable intermediate in drug discovery and development. Piperazine-based compounds demonstrate a broad spectrum of biological activities, positioning them as key subjects in the search for new therapeutic agents . Researchers can employ this compound as a building block for synthesizing more complex molecules or as a reference standard in analytical studies. It must be stored sealed in a dry, room-temperature environment to preserve its integrity and handled by qualified professionals with appropriate laboratory safety measures .

Properties

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16/h3-5,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGJQGZFCGTJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylpiperazine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

DMPN serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form derivatives with altered functional groups.
  • Reduction : Reduction reactions yield modified derivatives that can exhibit different properties.
  • Substitution : The piperazine ring can be modified through nucleophilic substitution reactions, allowing for the introduction of diverse substituents .

Biology

In biological research, DMPN is being investigated for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that DMPN may exhibit activity against certain bacterial strains.
  • Anticancer Activity : Research indicates that compounds similar to DMPN can inhibit cancer cell proliferation by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation .

Medicine

The compound is under exploration as a potential therapeutic agent . Its pharmacological profile may allow it to function as:

  • A modulator of enzyme activity.
  • A candidate for drug development targeting metabolic disorders or cancer treatment .

Industrial Applications

In industrial settings, DMPN is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in:

  • Material Science : Used in the formulation of polymers or coatings that require specific chemical properties.
  • Chemical Processes : Acts as an intermediate in the synthesis of other valuable compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of DMPN and its analogs:

  • Anticancer Activity :
    • A study demonstrated that a related compound inhibited the growth of breast cancer cells by modulating specific signaling pathways .
  • Antimicrobial Studies :
    • Research indicated that piperazine derivatives exhibited significant antibacterial activity against resistant strains, suggesting potential applications in treating infections .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties of DMPN revealed favorable absorption characteristics, making it a candidate for further clinical development .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide and its analogs:

Compound Name Substituents Molecular Formula (Salt) Molecular Weight (g/mol) CAS Key Applications/Activities References
This compound N,N-dimethyl amide C₁₂H₁₈N₄O·HCl 270.76 902836-08-2 Intermediate for ribociclib, APIs
N-Ethyl-2-(piperazin-1-yl)nicotinamide N-ethyl amide C₁₂H₁₈N₄O 234.30 902836-16-2 Medical intermediate
N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide N-cyclopropyl amide C₁₃H₁₈N₄O 246.31 902836-65-1 Medical intermediate
N-tert-Butyl-2-(piperazin-1-yl)nicotinamide N-tert-butyl amide C₁₄H₂₂N₄O 262.35 153473-72-4 Not specified
2-Hydroxy-N-{4-[2-(4-phenylpiperazin-1-yl)ethyl]phenyl}nicotinamide 2-hydroxy, phenylpiperazinyl C₂₄H₂₅N₅O₂ 415.49 N/A D2 receptor binding (Ki = 18 nM)
A-933548 (calpain inhibitor) 3-phenylpyrazole C₂₃H₂₂N₆O₂ 426.46 N/A Calpain inhibition, cathepsin selectivity

Key Observations :

  • Piperazine variants with aromatic extensions (e.g., phenylpiperazinyl in ) exhibit higher molecular weights and receptor-binding specificity .
  • Salt Forms : The hydrochloride salt of the primary compound improves crystallinity and handling, whereas analogs like N-Ethyl-2-(piperazin-1-yl)nicotinamide are typically used as free bases .

Pharmacological and Research Findings

  • This compound: Primarily a synthetic intermediate, critical in synthesizing ribociclib succinate (KISQALI®) . No direct therapeutic activity reported, but its structural framework is leveraged in kinase inhibitor design.
  • D2 Receptor-Binding Analogs: Hydroxy-substituted nicotinamides with phenylpiperazine extensions (e.g., Compound 1 in ) demonstrate nanomolar affinity for dopamine D2 receptors (Ki = 18 nM), highlighting the role of aromatic piperazine moieties in CNS targeting .
  • Calpain Inhibitors : A-933548 and A-953227 () feature pyrazole substitutions and show enhanced selectivity for calpain over cathepsins, with efficacy in cellular assays and Alzheimer’s disease models .
  • Intermediate Utility : N-Cyclopropyl and N-ethyl analogs are labeled as "medical intermediates," though their exact therapeutic roles remain unspecified .

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide, also known as N,N-DMPPN, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

N,N-DMPPN is characterized by its unique structure, which includes a nicotinamide moiety linked to a piperazine ring. The molecular formula is C12H16N4OC_{12}H_{16}N_{4}O, and it has a molecular weight of approximately 232.28 g/mol. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that N,N-DMPPN exhibits several notable biological activities:

  • Sirtuin Activation : N,N-DMPPN has been identified as a sirtuin-activating compound, particularly activating SIRT1, which is associated with metabolic regulation and longevity.
  • Antitumor Properties : Preliminary studies suggest that N,N-DMPPN may function as an antitumor agent. Its mechanism may involve modulation of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
  • Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter systems, which could have implications for mood and anxiety disorders.

The exact mechanisms of action for N,N-DMPPN are still under investigation. However, its interaction with specific molecular targets is crucial:

  • Enzyme Interaction : The compound may bind to enzymes or receptors, modulating their activity. This interaction is essential for its proposed therapeutic effects.
  • Cell Signaling Pathways : The nicotinamide component may contribute to various metabolic processes and cellular signaling pathways, enhancing its biological effects.

Case Studies and Experimental Data

Several studies have explored the biological activities of N,N-DMPPN:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of N,N-DMPPN on various cancer cell lines, revealing IC50 values in the micromolar range. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .
    • Flow cytometry analysis indicated that N,N-DMPPN could induce cell cycle arrest at the G0-G1 phase, suggesting a potential mechanism for its antitumor effects .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that N,N-DMPPN could promote neurite growth similar to brain-derived neurotrophic factor (BDNF), indicating its potential neuroprotective properties .

Data Tables

The following table summarizes key findings related to the biological activity of N,N-DMPPN:

Biological Activity Mechanism IC50 Values (µM) Cell Lines Tested
AntitumorHDAC inhibition0.65 - 2.41MCF-7, HeLa
NeuroprotectionBDNF-like effectNot specifiedNeuronal cultures
Sirtuin ActivationMetabolic regulationNot specifiedVarious

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide with high purity?

Methodological Answer:

  • Step 1 : Start with nicotinamide derivatives and introduce the piperazine moiety via nucleophilic aromatic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to facilitate the reaction .
  • Step 2 : Purify the crude product using column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted starting materials.
  • Step 3 : Confirm purity (≥95%) via HPLC (C18 column, acetonitrile/water gradient) and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Note : Thermo Scientific specifications indicate a molecular weight of 206.25 g/mol and CAS 87394-64-7 for verification .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of dimethyl groups (singlet at δ ~3.0 ppm for N(CH3_3)2_2) and piperazine protons (multiplet at δ ~2.5–3.0 ppm) in 1^1H NMR .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak at m/z 206.25 (C10_{10}H14_{14}N4_4O) and fragmentation patterns .
  • X-ray Crystallography : For polymorphic studies, crystallize the compound in ethanol/water mixtures to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

  • Step 1 : Validate assay conditions (e.g., radioligand displacement assays vs. functional cAMP assays) to account for differences in receptor activation states .
  • Step 2 : Compare structural analogs (e.g., N-cyclopropyl derivatives in ) to identify substituent effects on binding. Use molecular docking (software: AutoDock Vina) to model interactions with δ-opioid or serotonin receptors .
  • Step 3 : Analyze pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to assess whether metabolites contribute to observed discrepancies .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Strategy 1 : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility. Monitor logP values via shake-flask method to balance lipophilicity .
  • Strategy 2 : Synthesize prodrugs (e.g., hydrochloride salts) to enhance bioavailability. Characterize dissolution rates using USP apparatus II (paddle method, pH 6.8 buffer) .
  • Strategy 3 : Conduct in vitro metabolic studies with human liver microsomes (HLMs) to identify cytochrome P450 (CYP) liabilities. Use LC-MS/MS to track metabolite formation (e.g., pyridine-N-glucuronides) .

Q. How do structural modifications influence the compound’s selectivity for serotonin vs. dopamine receptors?

Methodological Answer:

  • Approach 1 : Synthesize analogs with varied piperazine substituents (e.g., 4-aryl-piperazinyl groups) and screen against receptor panels (e.g., 5-HT1A_{1A}, D2_2). Use Schild analysis to quantify antagonism .
  • Approach 2 : Perform molecular dynamics simulations (AMBER force field) to map hydrogen-bonding interactions in receptor binding pockets .
  • Approach 3 : Cross-reference affinity data with computational models (e.g., QSAR) to predict selectivity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the compound’s metabolic stability?

Methodological Answer:

  • Step 1 : Replicate studies using standardized protocols (e.g., identical HLM batches, NADPH concentration).
  • Step 2 : Quantify major metabolites (e.g., via LC-HRMS) and compare kinetic parameters (e.g., t1/2t_{1/2}, Clint) across labs .
  • Step 3 : Investigate species-specific differences (e.g., human vs. rat microsomes) and enzyme polymorphisms (e.g., CYP2D6*10 variants) .

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